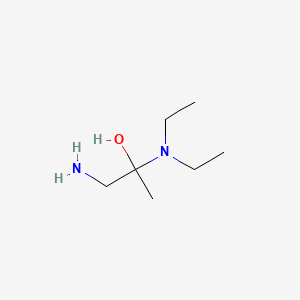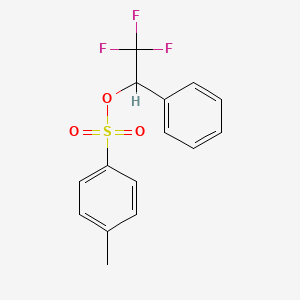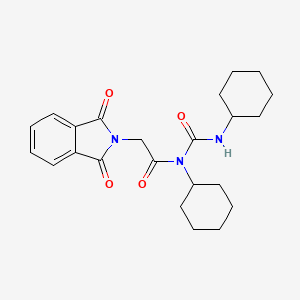![molecular formula C6H14N2O2 B14006370 Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- CAS No. 89937-49-5](/img/structure/B14006370.png)
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is a chemical compound with the molecular formula C6H14N2O2 It is known for its unique structure, which includes a hydrazinyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- typically involves the reaction of isopropylhydrazine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Applications De Recherche Scientifique
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- Isobutyric acid, isopropyl ester
- Isopropyl isobutyrate
Uniqueness
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties This differentiates it from other similar compounds that lack this functional group
Propriétés
Numéro CAS |
89937-49-5 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-[amino(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)8(7)5(3)6(9)10/h4-5H,7H2,1-3H3,(H,9,10) |
Clé InChI |
SHXZSCCKOFJJMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

acetic acid](/img/structure/B14006295.png)




![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)


![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
